3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
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Description
3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a useful research compound. Its molecular formula is C18H28N6O2 and its molecular weight is 360.462. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Heterocyclic Chemistry
- Research has explored the synthesis and characterization of novel heterocyclic compounds, including those similar to the specified chemical structure, demonstrating the chemical reactivity and potential for creating new molecular entities with unique properties. These studies contribute to the development of new synthetic routes and the discovery of compounds with potential applications in medicinal chemistry and material science (Obreza & Urleb, 2003), (Ivanov et al., 2020).
Photocatalysis and Green Chemistry
- A study demonstrated a visible-light-induced oxyalkylation of 1,2,4-triazine-3,5(2H, 4H)-diones with ethers via oxidative cross-dehydrogenative coupling, employing a metal-free photocatalyst and air as a green oxidant. This method highlights the potential of using sunlight for chemical synthesis, emphasizing sustainability and environmental friendliness (Tan et al., 2022).
Molecular Design and Bioactive Molecules
- The design of spin-labeled nucleosides incorporating N-tert-butylaminoxyl radicals showcases the application in molecular biology and biochemistry for studying nucleic acid dynamics and interactions. This research underscores the versatility of such compounds in designing tools for biological research (Aso et al., 2001).
Antiviral and Antitumor Activity
- Synthesis and evaluation of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines reveal their potential antitumor and antiviral activities. Such studies are pivotal for the discovery of new therapeutic agents, contributing to the advancement of pharmacology and medicinal chemistry (Ueda et al., 1987).
Properties
IUPAC Name |
3-tert-butyl-9-methyl-1,7-dipropyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O2/c1-7-9-22-15(25)13-14(21(6)17(22)26)19-16-23(13)11-12(18(3,4)5)20-24(16)10-8-2/h7-11H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHDBVRNWDXVGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(=NN3CCC)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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